

Application Notes: Long-Term Storage and Stability of ENMD-2076 Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ENMD-2076 Tartrate	
Cat. No.:	B1683880	Get Quote

Introduction

ENMD-2076 Tartrate is a potent, orally bioavailable, multi-target kinase inhibitor with a mechanism of action that involves key pathways in tumor growth and survival, including angiogenesis and cell cycle progression.[1] It demonstrates selective activity against Aurora kinase A and Fms-like tyrosine kinase 3 (FLT3), as well as other angiogenic receptor tyrosine kinases such as VEGFR and FGFR.[1][2] Given its role in preclinical and clinical research, ensuring the long-term stability and integrity of ENMD-2076 Tartrate is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed guidelines and protocols for the proper storage, handling, and stability assessment of the compound.

Recommended Storage Conditions

Proper storage is essential to prevent degradation and maintain the biological activity of **ENMD-2076 Tartrate**. The stability of the compound varies depending on whether it is in solid (powder) form or dissolved in a solvent.

Table 1: Recommended Long-Term Storage Conditions



Form	Storage Temperature	Recommended Duration	Notes
Solid Powder	-20°C	Up to 3 years[3][4]	Protect from light and moisture.
In Solvent (e.g., DMSO)	-80°C	Up to 1 year[3][4]	Aliquot to avoid repeated freeze-thaw cycles.
In Solvent (e.g., DMSO)	-20°C	Up to 1 month[3][4]	Suitable for short-term storage of stock solutions.

General guidance for kinase inhibitors suggests that ultra-low temperature storage (-70°C or -80°C) is effective for preserving the integrity of protein and small molecule analytes for long-term use.[5]

Physicochemical Properties and Solubility

Table 2: Physicochemical Properties of ENMD-2076

Property	Value
Chemical Name	6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine
Molecular Formula	C21H25N7[6]
Molecular Weight	375.47 g/mol [6]
CAS Number	934353-76-1[6]
Appearance	Solid[6]

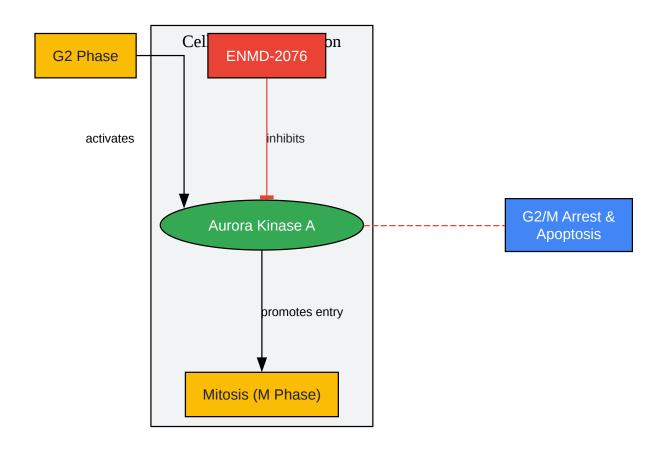
Solubility: ENMD-2076 is insoluble in water but soluble in organic solvents like DMSO and Ethanol.[6] For in vitro studies, DMSO is the recommended solvent for preparing stock solutions.



Mechanism of Action and Signaling Pathways

ENMD-2076 exerts its anti-tumor effects by targeting multiple critical signaling pathways involved in cell proliferation and angiogenesis.[1] Its primary targets are Aurora kinase A and FLT3.[2][7]

Aurora Kinase A Inhibition: Aurora kinase A is a key regulator of mitosis.[8] Inhibition of Aurora A by ENMD-2076 disrupts mitotic processes, leading to G2/M cell cycle arrest and subsequent apoptosis.[2][3]

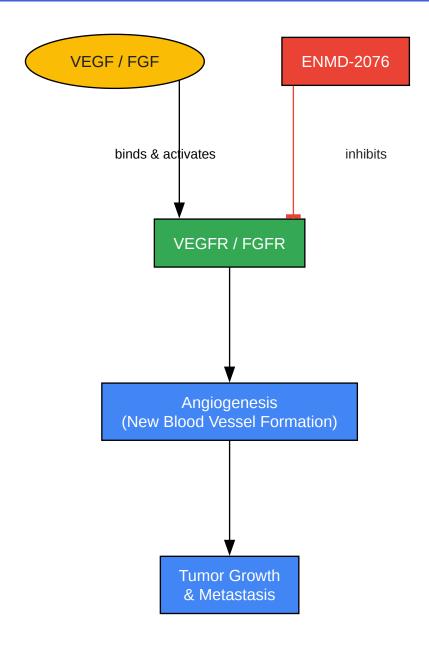


Click to download full resolution via product page

Diagram 1: ENMD-2076 inhibiting the Aurora Kinase A pathway.

Anti-Angiogenic Activity: ENMD-2076 also inhibits several receptor tyrosine kinases crucial for angiogenesis, including VEGFR2/KDR, FGFR1, and FGFR2.[1][7] By blocking these pathways, it can prevent the formation of new blood vessels, thereby restricting tumor growth.[1]





Click to download full resolution via product page

Diagram 2: Anti-angiogenic mechanism of ENMD-2076.

Protocols for Handling and Stability Assessment Protocol 4.1: Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution in DMSO.

 Preparation: Before opening, briefly centrifuge the vial of ENMD-2076 Tartrate powder to ensure all contents are at the bottom.



- Calculation: Calculate the volume of DMSO required to achieve the desired concentration.
 For a 10 mM stock from 1 mg of ENMD-2076 Tartrate (MW: ~525.55 g/mol for tartrate salt), you would add 190.3 μL of DMSO. Note: Always confirm the exact molecular weight from the product datasheet.
- Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the vial.[2][3] Moisture-absorbing DMSO can reduce solubility.[2][3][4]
- Mixing: Cap the vial tightly and vortex thoroughly. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[6]
- Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes. Store aliquots at -80°C for long-term stability (up to 1 year) or -20°C for shorter periods (up to 1 month).[3][4]

Protocol 4.2: General Protocol for Assessing Compound Stability

This protocol outlines a general workflow for a long-term stability study using High-Performance Liquid Chromatography (HPLC) and a cell-based potency assay.

- Sample Preparation: Prepare a fresh, concentrated stock solution of **ENMD-2076 Tartrate** in DMSO as per Protocol 4.1.
- Aliquoting: Dispense the stock solution into multiple amber vials to protect from light. Prepare several sets of aliquots for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
- Time Points: Establish a timeline for analysis (e.g., T=0, 1 month, 3 months, 6 months, 1 year).
- Purity Analysis (HPLC):
 - At each time point, remove one aliquot from each storage condition.
 - Analyze the sample using a validated reverse-phase HPLC (RP-HPLC) method with UV detection.

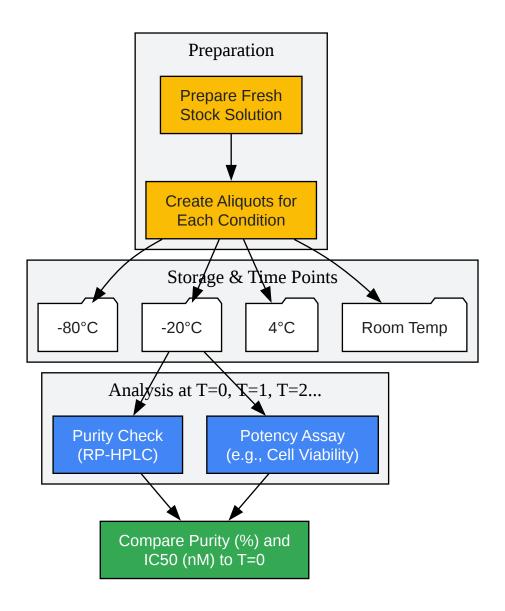
Methodological & Application





- Compare the chromatogram to the T=0 sample. Look for the appearance of new peaks (degradation products) and a decrease in the area of the parent ENMD-2076 peak.
- Quantify the purity by calculating the peak area percentage of ENMD-2076 relative to the total peak area.
- Potency Analysis (Cell-Based Assay):
 - At each time point, use the stored aliquots to prepare serial dilutions for a functional assay.
 - A suitable assay would be to treat a sensitive cancer cell line (e.g., MV4;11 leukemia cells)
 and measure the inhibition of cell proliferation or the induction of G2/M arrest.[7]
 - Calculate the IC50 (half-maximal inhibitory concentration) value from the dose-response curve.
 - Compare the IC50 value to that obtained from the T=0 sample. A significant increase in the IC50 value indicates a loss of biological activity.
- Data Analysis: Compile the purity (%) and IC50 (nM) data for each condition and time point.
 A stable compound will show minimal change in purity and potency over time, especially at -80°C.





Click to download full resolution via product page

Diagram 3: Workflow for assessing the long-term stability of ENMD-2076.

Biological Activity and Potency

The potency of **ENMD-2076 Tartrate** is defined by its IC50 values against various kinase targets. Maintaining this potency is the primary goal of proper long-term storage.

Table 3: IC50 Values of ENMD-2076 Against Key Kinase Targets



Kinase Target	IC50 (nM)	Pathway
FLT3	1.86[2][3][7]	Proliferation
Aurora A	14[2][3][7]	Cell Cycle
RET	10.4[2]	Proliferation
VEGFR3/FLT4	15.9[2][7]	Angiogenesis
Src	20.2[2]	Proliferation
VEGFR2/KDR	58.2[7]	Angiogenesis
FGFR1	92.7[7]	Angiogenesis
FGFR2	70.8[7]	Angiogenesis
PDGFRα	56.4[7]	Angiogenesis
Aurora B	350[7][9]	Cell Cycle

Note: The compound is over 25-fold more selective for Aurora A than Aurora B.[2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. news-medical.net [news-medical.net]
- 6. apexbt.com [apexbt.com]



- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 9. apexbt.com [apexbt.com]
- To cite this document: BenchChem. [Application Notes: Long-Term Storage and Stability of ENMD-2076 Tartrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683880#long-term-storage-and-stability-of-enmd-2076-tartrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com